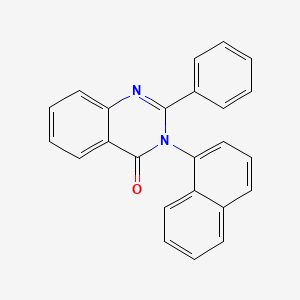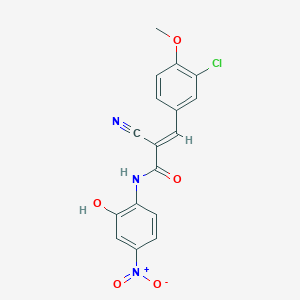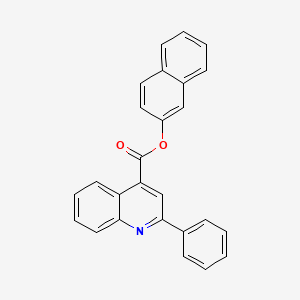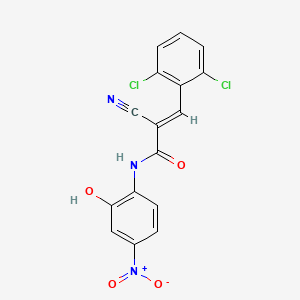![molecular formula C21H17BrN6O2S2 B10879804 N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10879804.png)
N'-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-{[4-(2-bromo-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide (let’s call it Compound X for brevity) is a complex organic molecule with intriguing properties. It combines a triazole ring, a thiophene moiety, and a carbohydrazide group, making it a fascinating subject for study.
準備方法
Synthetic Routes: Compound X can be synthesized through several synthetic routes. One common approach involves the condensation of 2-(2-(3-bromo-4-methylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylacetamide with thiophene-2-carbohydrazide. The reaction proceeds under specific conditions, yielding Compound X as the final product .
Industrial Production: While Compound X is not widely produced industrially, research laboratories often synthesize it for scientific investigations. Scale-up for industrial purposes would require optimization and cost-effective methods.
化学反応の分析
Reactivity: Compound X exhibits interesting reactivity due to its diverse functional groups. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms in the triazole and thiophene rings.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the phenyl ring can be replaced using appropriate reagents.
Hydrazine hydrate: Used for the carbohydrazide formation.
Bromine: Involved in the bromination step.
Thionyl chloride: Converts the carboxylic acid group to an acyl chloride.
Major Products: The major product of Compound X’s reactions depends on the specific conditions and reagents employed. Researchers have reported derivatives with altered pharmacological properties, making it a versatile scaffold for drug development.
科学的研究の応用
Chemistry:
Medicinal Chemistry: Compound X’s unique structure makes it a potential lead compound for drug discovery.
Coordination Chemistry: Its sulfur and nitrogen atoms can coordinate with metal ions.
Antimicrobial Activity: Researchers have explored its antibacterial and antifungal properties.
Anticancer Potential: Investigations suggest that Compound X inhibits cancer cell growth.
Industry: While not yet widely used in industry, Compound X’s properties may find applications in materials science or specialty chemicals.
作用機序
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
Compound X shares structural features with other triazole-containing compounds, but its unique combination of functional groups sets it apart. Similar compounds include:
Triazoles: Familiar in medicinal chemistry.
Thiophenes: Widely studied for their diverse properties.
特性
分子式 |
C21H17BrN6O2S2 |
|---|---|
分子量 |
529.4 g/mol |
IUPAC名 |
N'-[2-[[4-(2-bromo-4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]thiophene-2-carbohydrazide |
InChI |
InChI=1S/C21H17BrN6O2S2/c1-13-4-5-16(15(22)11-13)28-19(14-6-8-23-9-7-14)25-27-21(28)32-12-18(29)24-26-20(30)17-3-2-10-31-17/h2-11H,12H2,1H3,(H,24,29)(H,26,30) |
InChIキー |
AMOWZEXDFXGSJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NNC(=O)C3=CC=CS3)C4=CC=NC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)

![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)
![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10879766.png)
![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10879778.png)

![ethyl 4-({(2E)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10879812.png)
![1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B10879815.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-(3-hydroxypropyl)benzamide](/img/structure/B10879831.png)
